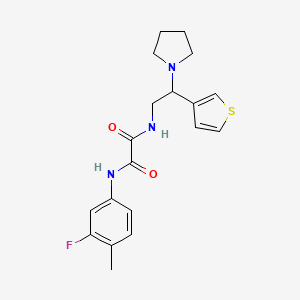

N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide represents a compound with potential significance in various fields of chemistry and materials science due to its unique structure. The compound includes fluorophenyl and thiophenyl groups, which may confer interesting electronic and optical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions, starting from basic aromatic compounds or heterocycles. Techniques such as electrophilic fluorination, palladium-catalyzed coupling, or nucleophilic substitution reactions are commonly employed. For instance, the synthesis of fluorophenyl derivatives can be achieved via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity (Eskola et al., 2002).

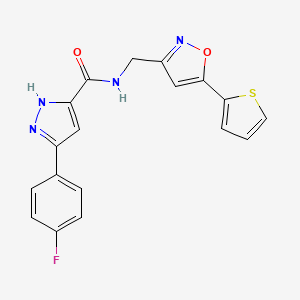

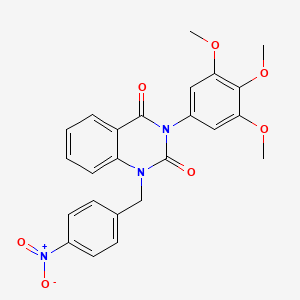

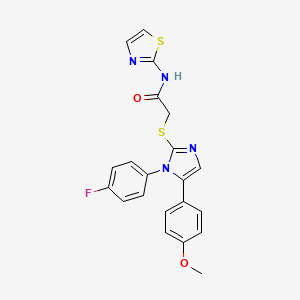

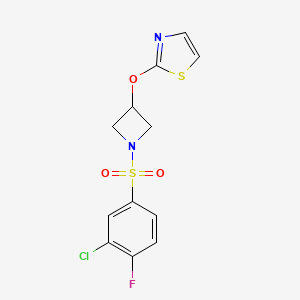

Molecular Structure Analysis

The molecular structure of compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. These analyses provide insights into the conformation, stereochemistry, and electronic distribution within the molecule, which are crucial for understanding its reactivity and properties (Huang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Enhancing Electrochromic Properties

A study focused on copolymerization involving a compound with structural similarities to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide showed that electrochromic properties of conducting polymers can be enhanced. Copolymers synthesized in this research exhibited a range of colors in their oxidized and neutral states, indicating potential applications in electrochromic devices and smart windows (Türkarslan et al., 2007).

Anticoccidial Agents

Research into 2,3-diarylpyrrole inhibitors, which share a structural motif with the compound , revealed their efficacy as novel anticoccidial agents. These inhibitors target the cGMP-dependent protein kinase in parasites, presenting a new approach to controlling coccidiosis in poultry (Biftu et al., 2005).

Antibacterial Applications

A study on pyridonecarboxylic acids, which are structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrated significant antibacterial activity. These compounds, particularly those with certain substituents, showed improved efficacy compared to known antibiotics like enoxacin, suggesting potential applications in treating bacterial infections (Egawa et al., 1984).

DNA/Protein Interaction Studies

Research involving N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide, a compound with similarities to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, explored its interaction with DNA and proteins. The findings indicated that such compounds could selectively bind to DNA and proteins, leading to DNA cleavage without external agents and alterations in protein structure. These interactions suggest potential applications in molecular biology and cancer therapy (Muralisankar et al., 2016).

Eigenschaften

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-13-4-5-15(10-16(13)20)22-19(25)18(24)21-11-17(14-6-9-26-12-14)23-7-2-3-8-23/h4-6,9-10,12,17H,2-3,7-8,11H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOYHDLYOKDFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)